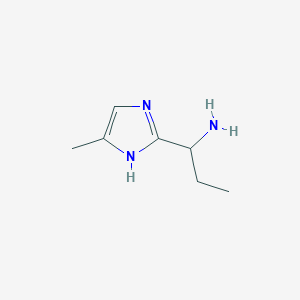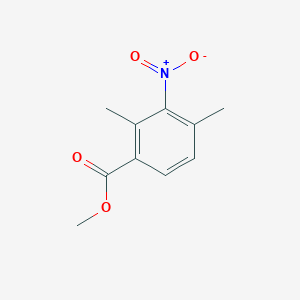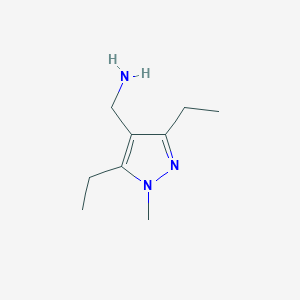
1-(4-metil-1H-imidazol-2-il)-1-propanamina
Descripción general
Descripción
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine is a useful research compound. Its molecular formula is C7H15Cl2N3 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methyl-1H-imidazol-2-yl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methyl-1H-imidazol-2-yl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Uso en el tratamiento del cáncer
Algunas imidazolcarboxamidas y compuestos relacionados se han utilizado en el tratamiento de trastornos médicos, incluido el cáncer . El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica debido a la preponderancia de aplicaciones a las que se está desplegando este importante heterociclo .
Uso en el tratamiento de trastornos neurodegenerativos
Las imidazolcarboxamidas también se han utilizado en el tratamiento de trastornos neurodegenerativos . Esto se debe a la versatilidad y utilidad de los imidazoles en una serie de áreas en las que los métodos expeditos para la síntesis de imidazoles son altamente tópicos y necesarios .
Uso en el tratamiento de enfermedades de almacenamiento lisosomal
Las imidazolcarboxamidas se han utilizado en el tratamiento de enfermedades de almacenamiento lisosomal . Esto se debe a la versatilidad y utilidad de los imidazoles en una serie de áreas en las que los métodos expeditos para la síntesis de imidazoles son altamente tópicos y necesarios .
Uso en el tratamiento de trastornos inflamatorios
Las imidazolcarboxamidas se han utilizado en el tratamiento de trastornos inflamatorios . Esto se debe a la versatilidad y utilidad de los imidazoles en una serie de áreas en las que los métodos expeditos para la síntesis de imidazoles son altamente tópicos y necesarios .
Uso en células solares y otras aplicaciones ópticas
Los imidazoles se utilizan en una amplia gama de aplicaciones. A pesar de los recientes avances, el desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica. Esto se debe a la preponderancia de aplicaciones a las que se está desplegando este importante heterociclo, como las aplicaciones tradicionales en productos farmacéuticos y agroquímicos hasta la investigación emergente en colorantes para células solares y otras aplicaciones ópticas .
Uso en materiales funcionales
Los imidazoles se utilizan en una amplia gama de aplicaciones. A pesar de los recientes avances, el desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica. Esto se debe a la preponderancia de aplicaciones a las que se está desplegando este importante heterociclo, como las aplicaciones tradicionales en productos farmacéuticos y agroquímicos hasta la investigación emergente en materiales funcionales .
Uso en catálisis
Los imidazoles se utilizan en una amplia gama de aplicaciones. A pesar de los recientes avances, el desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica. Esto se debe a la preponderancia de aplicaciones a las que se está desplegando este importante heterociclo, como las aplicaciones tradicionales en productos farmacéuticos y agroquímicos hasta la investigación emergente en catálisis .
Propiedades
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKUIKKXLRKYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)



![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)




![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)


